tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group, two fluorine atoms, and an oxobutanoyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with difluoroacetic acid and oxobutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorine atoms and tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: A closely related compound with similar structural features but lacking the difluoro substitution.
tert-Butyl 3,3-difluoro-4-(3-oxobutanoyl)piperidine-1-carboxylate: Another analog with a different substitution pattern on the piperidine ring.
Uniqueness
tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both tert-butyl and difluoro groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21F2NO4 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
tert-butyl (5S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
ARFFMJIIOAYJGV-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)CC(=O)[C@H]1CC(CN(C1)C(=O)OC(C)(C)C)(F)F |
Canonical SMILES |
CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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